Methyl 3-carbamoyl-5-iodobenzoate
Description
Methyl 3-carbamoyl-5-iodobenzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, a carbamoyl (-CONH₂) substituent at the 3-position, and an iodine atom at the 5-position of the aromatic ring. This compound may find applications in pharmaceuticals or materials science, particularly where halogenated aromatic systems are relevant .
Properties
CAS No. |
453566-17-1 |
|---|---|
Molecular Formula |
C9H8INO3 |
Molecular Weight |
305.07 g/mol |
IUPAC Name |
methyl 3-carbamoyl-5-iodobenzoate |
InChI |
InChI=1S/C9H8INO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H2,11,12) |
InChI Key |
AOPMDURIDJSDDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N)I |
Origin of Product |
United States |
Comparison with Similar Compounds
b. Methyl 3-bromo-2-fluoro-5-iodobenzoate
- Molecular Formula : C₈H₅BrFIO₂
- Substituents : -Br (3-position), -F (2-position), -I (5-position)
- Key Properties: The bromine and fluorine atoms introduce strong electron-withdrawing effects, decreasing aromatic ring electron density. This enhances susceptibility to electrophilic substitution at specific positions. However, the absence of a carbamoyl group limits hydrogen-bonding interactions .
2.2 Carbamoyl vs. Amino Substituents
Carbamoyl (-CONH₂) :
- Increases polarity and solubility in polar solvents (e.g., DMSO, water).
- Enhances hydrogen-bonding capacity, critical for binding to biological targets (e.g., enzymes).
- Less basic than -NH₂, making it stable under acidic conditions.
- Amino (-NH₂): Higher basicity (pKa ~4.5–5.5) allows for pH-dependent reactivity. Prone to oxidation or acylation, limiting stability in certain synthetic pathways .
2.3 Halogenated Indole and Imidazole Derivatives ()
Compounds such as 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and analogs demonstrate the role of iodine in enhancing thermal stability (melting points >200°C) and crystallinity.
Data Table: Comparative Analysis of Key Compounds
*Hypothetical data inferred from structural analogs.
Research Findings and Implications
- Synthetic Pathways : this compound may be synthesized via esterification of 3-carbamoyl-5-iodobenzoic acid, analogous to methods used for CID 11000339 .
- Stability: The carbamoyl group’s neutrality reduces susceptibility to acid/base degradation compared to amino-substituted analogs.
- Applications : Iodine’s role in radiopharmaceuticals (e.g., radioimaging) and the carbamoyl group’s bioactivity make this compound a candidate for drug development, particularly in targeting enzymes or receptors requiring hydrogen-bonding interactions.
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